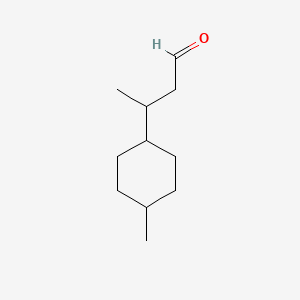
beta,4-Dimethylcyclohexanepropionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta,4-Dimethylcyclohexanepropionaldehyde: is an organic compound with the molecular formula C11H20O . It is a derivative of cyclohexane, characterized by the presence of a propionaldehyde group and two methyl groups at the beta and 4 positions on the cyclohexane ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,4-Dimethylcyclohexanepropionaldehyde typically involves the alkylation of cyclohexane derivatives followed by oxidation. One common method involves the reaction of 4-methylcyclohexanone with an alkylating agent to introduce the propionaldehyde group. The reaction conditions often include the use of strong bases and solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including catalytic hydrogenation and oxidation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: beta,4-Dimethylcyclohexanepropionaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Chemistry: In chemistry, beta,4-Dimethylcyclohexanepropionaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a model compound in biochemical studies .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for drug development or as an active ingredient in certain formulations .
Industry: Industrially, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals. Its distinct odor and chemical properties make it valuable in the formulation of consumer products .
Mechanism of Action
The mechanism of action of beta,4-Dimethylcyclohexanepropionaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Cyclohexanepropanal: Similar structure but lacks the methyl groups at the beta and 4 positions.
4-Methylcyclohexanone: Contains a ketone group instead of an aldehyde group.
Cyclohexanecarboxaldehyde: Similar aldehyde group but different positioning of methyl groups.
Uniqueness: beta,4-Dimethylcyclohexanepropionaldehyde is unique due to the specific positioning of its methyl groups and the presence of the propionaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
70964-95-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)butanal |
InChI |
InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h8-11H,3-7H2,1-2H3 |
InChI Key |
YZFPDESEFZSBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


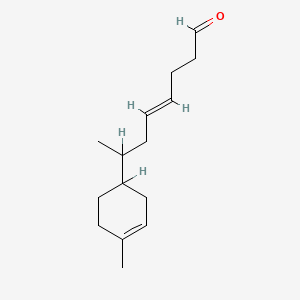
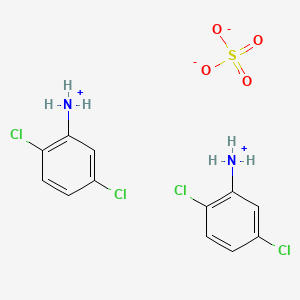
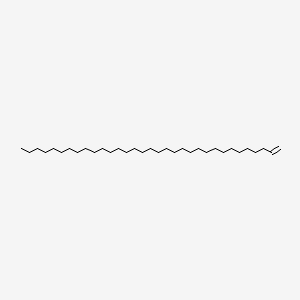

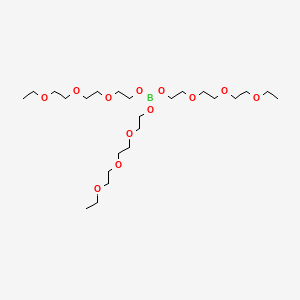
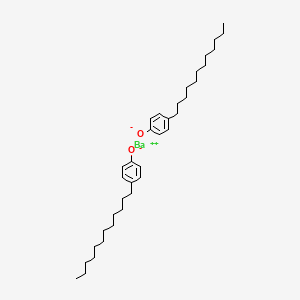
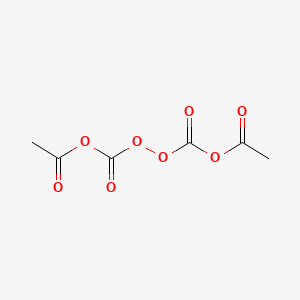


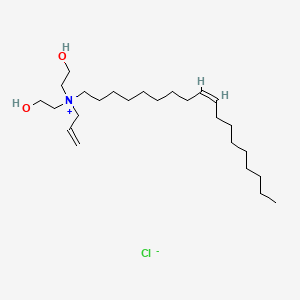
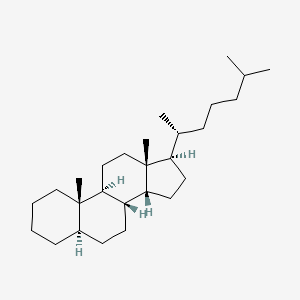
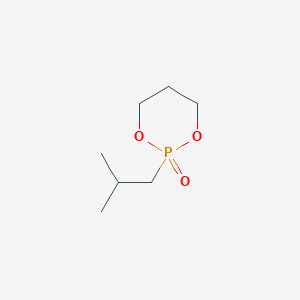

![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
